

An In-depth Technical Guide to 3-Fluorophenylacetylene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Fluorophenylacetylene

Cat. No.: B1297516

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluorophenylacetylene, also known as 1-ethynyl-3-fluorobenzene, is a fluorinated organic compound of significant interest in medicinal chemistry, materials science, and organic synthesis. Its CAS number is 2561-17-3. The strategic placement of a fluorine atom on the phenyl ring, meta to the acetylene group, imparts unique electronic properties, influencing its reactivity and the characteristics of molecules derived from it. This guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for a technical audience.

Core Properties of 3-Fluorophenylacetylene

The physical and chemical properties of **3-Fluorophenylacetylene** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value
CAS Number	2561-17-3
Molecular Formula	C ₈ H ₅ F
Molecular Weight	120.12 g/mol
Appearance	Colorless to light orange/yellow liquid
Boiling Point	138 °C (lit.)
Density	1.039 g/mL at 25 °C (lit.)
Refractive Index (n ₂₀ /D)	1.5170 (lit.)
Flash Point	32.2 °C (90.0 °F) - closed cup
Synonyms	1-Ethynyl-3-fluorobenzene, m-Fluorophenylacetylene

Experimental Protocols

Synthesis of 3-Fluorophenylacetylene via Sonogashira Coupling

A common and effective method for the synthesis of **3-Fluorophenylacetylene** is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A representative protocol is detailed below.

Reaction Scheme:

Materials:

- 1-Fluoro-3-iodobenzene (or 1-bromo-3-fluorobenzene)
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
- Copper(I) iodide (CuI)

- Triethylamine (TEA) or Diisopropylamine (DIPA)
- Tetrahydrofuran (THF), anhydrous
- Tetrabutylammonium fluoride (TBAF) or Potassium carbonate in methanol for deprotection
- Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

- Coupling Reaction:
 - To a dry Schlenk flask under an argon atmosphere, add 1-fluoro-3-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
 - Add anhydrous THF and triethylamine (2.0 eq) to the flask.
 - To this stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
 - The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl halide is consumed.
- Work-up and Isolation of Silylated Intermediate:
 - Upon completion, the reaction mixture is cooled to room temperature.
 - The solvent is removed under reduced pressure.
 - The residue is redissolved in a suitable organic solvent (e.g., diethyl ether) and washed with saturated aqueous ammonium chloride and brine.
 - The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude silylated product, 1-((trimethylsilyl)ethynyl)-3-fluorobenzene.
- Deprotection:
 - The crude silylated intermediate is dissolved in THF.

- A solution of TBAF (1.1 eq, 1M in THF) is added, and the mixture is stirred at room temperature for 1-2 hours.
- Alternatively, the intermediate can be dissolved in methanol, and potassium carbonate (2.0 eq) is added, followed by stirring at room temperature.
- Final Purification:
 - After deprotection is complete (monitored by TLC), the reaction is quenched with water.
 - The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.
 - The crude **3-Fluorophenylacetylene** is then purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the final product as a clear liquid.

Characterization Data

While a complete set of experimentally verified and published spectral data for **3-Fluorophenylacetylene** is not readily available in the public domain, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-7.4 ppm) and a singlet for the acetylenic proton. The aromatic protons will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The acetylenic proton should appear as a singlet around 3.0-3.5 ppm.
- ¹³C NMR: The carbon NMR spectrum will show two signals for the alkyne carbons (typically between 75 and 90 ppm). The aromatic carbons will appear in the range of 110-165 ppm, with the carbon directly bonded to the fluorine atom showing a large one-bond carbon-fluorine coupling constant.

- ^{19}F NMR: The fluorine NMR spectrum is expected to show a single resonance for the fluorine atom. For fluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl_3 . The chemical shift for **3-fluorophenylacetylene** is expected to be in a similar region.

Mass Spectrometry (MS)

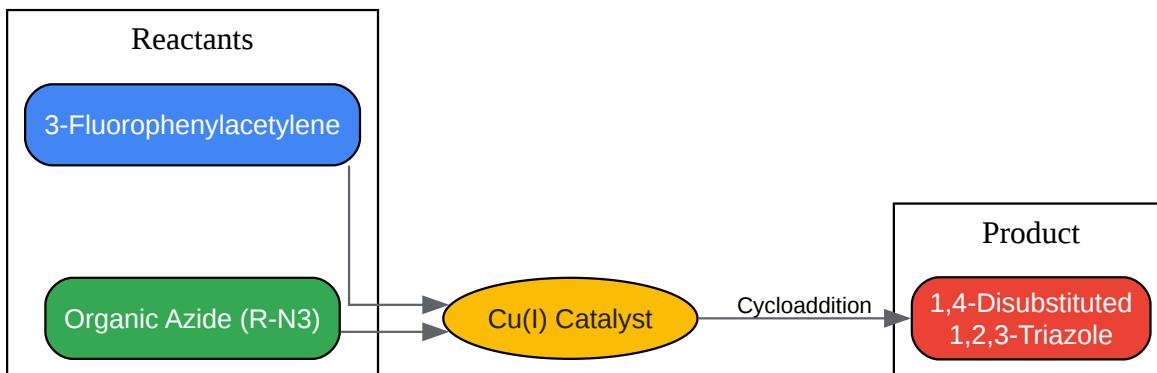
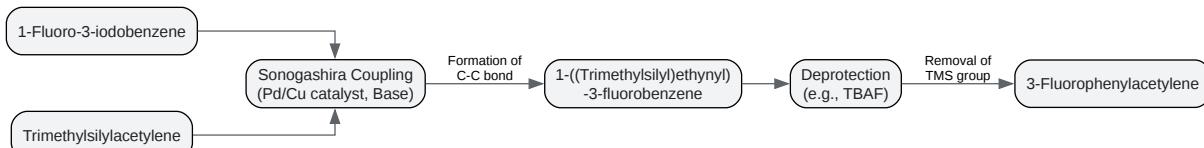
The electron ionization mass spectrum (EI-MS) should show a prominent molecular ion peak (M^+) at an m/z of 120.12. Common fragmentation patterns for phenylacetylenes include the loss of the acetylenic proton and fragmentation of the aromatic ring.

Applications in Drug Discovery and Materials Science

The unique properties imparted by the fluorine atom make **3-Fluorophenylacetylene** a valuable building block in several advanced applications.

- Drug Discovery: The incorporation of fluorine into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa . The terminal alkyne group of **3-Fluorophenylacetylene** is a versatile handle for further chemical modifications, most notably through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," to form stable triazole linkages.
- Materials Science: The rigid, linear structure of the phenylacetylene unit is useful in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. The fluorine substituent can influence the electronic properties and stability of these materials.

Visualizations Synthesis Workflow



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- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Fluorophenylacetylene]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297516#3-fluorophenylacetylene-cas-number-and-properties\]](https://www.benchchem.com/product/b1297516#3-fluorophenylacetylene-cas-number-and-properties)

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